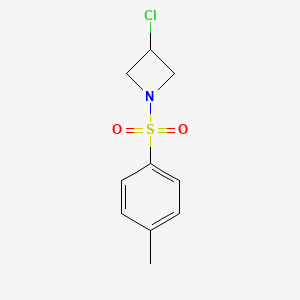
3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidines with various functional groups.
Ring-opening reactions: Formation of linear or branched amines, alcohols, or thiols.
Oxidation and reduction: Formation of oxidized or reduced derivatives of 3-chloro-1-tosylazetidine
科学的研究の応用
3-chloro-1-tosylazetidine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting central nervous system disorders.
Polymer chemistry: Utilized in the synthesis of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength
作用機序
The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .
類似化合物との比較
Similar Compounds
1-tosylazetidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-chloroazetidine: Lacks the tosyl group, resulting in different reactivity and stability profiles.
1-tosylaziridine: A three-membered ring compound with higher ring strain and different reactivity compared to azetidines
Uniqueness
3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .
特性
CAS番号 |
24083-59-8 |
|---|---|
分子式 |
C10H12ClNO2S |
分子量 |
245.73 g/mol |
IUPAC名 |
3-chloro-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3 |
InChIキー |
YETLWFZXEQXIFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


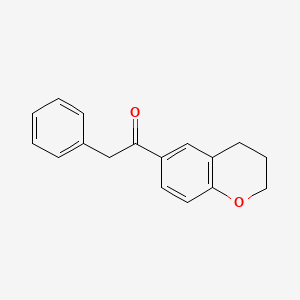
![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
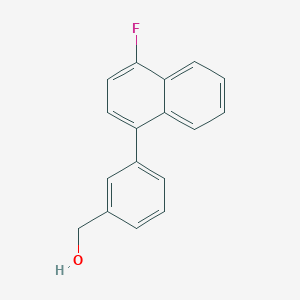

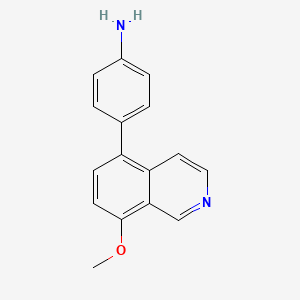


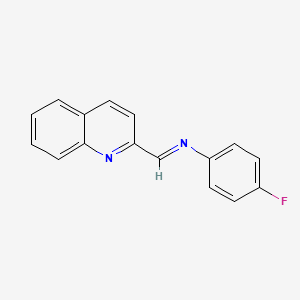




![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)

